N-Me-Orn-OH
Description
The Expanding Landscape of Modified Amino Acids in Biological Systems
The central dogma of molecular biology outlines the production of proteins from a canonical set of twenty proteinogenic amino acids. However, the functional proteome is vastly more complex, largely due to post-translational modifications (PTMs), which are covalent changes to proteins after their synthesis. wikipedia.orgnih.gov These modifications dramatically expand the chemical diversity of amino acid side chains, introducing new functional groups such as phosphates, carbohydrates, and lipids. wikipedia.orgnih.gov This expanded repertoire is critical for regulating nearly all aspects of cellular life, from signaling and metabolism to protein folding and stability. nih.govox.ac.uk
Beyond PTMs, the incorporation of non-proteinogenic amino acids (NPAAs)—those not encoded in the standard genetic code—represents another layer of biological complexity and a powerful tool in chemical biology. nih.govnih.gov NPAAs are found in various organisms, including bacteria, fungi, and plants, where they are often essential components of natural products. nih.govbohrium.com In the laboratory and in drug discovery, the strategic incorporation of NPAAs into peptides and proteins is a key method for enhancing therapeutic properties, such as stability against enzymatic degradation, potency, and bioavailability. nih.gov
Strategic Importance of N-Methylation in Natural Products and Biomacromolecules
Among the myriad of possible amino acid modifications, N-methylation—the addition of a methyl group to the backbone amide nitrogen—holds a position of strategic importance. nih.gov This seemingly minor modification can profoundly alter the physicochemical properties of a peptide. By replacing the amide proton with a methyl group, N-methylation eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. nih.gov Concurrently, it introduces steric bulk that can restrict conformational flexibility, often favoring the formation of cis-amide bonds and inducing β-turn conformations. nih.govresearchgate.net
These structural changes translate into significant functional advantages, particularly in the context of drug development. N-methylation is a hallmark of many cyclic peptide natural products, where it is associated with enhanced metabolic stability, increased cell membrane permeability, and improved oral bioavailability. nih.govnih.gov The modification shields the amide bond from proteolytic enzymes, extending the peptide's half-life in vivo. Furthermore, by encouraging conformations that mask polar groups and form internal hydrogen bonds, N-methylation can enhance a peptide's lipophilicity, facilitating its passage across biological membranes. nih.gov
Overview of N-Methylornithine (N-Me-Orn-OH) in Contemporary Chemical and Biological Research
N-Methylornithine (this compound) is a non-proteinogenic amino acid that serves as a compelling case study in the functional significance of N-methylation. It is an N-methylated derivative of ornithine, a key intermediate in the urea cycle. While occurring rarely in nature, this compound has been identified as a constituent of natural products. For instance, it is found in the plant Atropa belladonna. wikipedia.org
More recent research has uncovered its role in microbial natural products. N-methylornithine is a key component of enteropeptins, a class of sactipeptides (ribosomally synthesized and post-translationally modified peptides) produced by the gut microbe Enterococcus cecorum. chemrxiv.orgnih.govprinceton.edu The biosynthesis of this residue within the enteropeptin precursor peptide is a multi-step enzymatic process, involving an arginase to convert an arginine residue to ornithine, followed by a novel Fe-S-dependent methyltransferase that installs the methyl group. chemrxiv.orgnih.govchemrxiv.org Functional assays of enteropeptin revealed that it possesses bacteriostatic activity, specifically inhibiting the growth of the producing strain. chemrxiv.orgresearchgate.net
Scope and Guiding Principles for the Comprehensive Exploration of this compound Research
This article provides a focused and comprehensive exploration of the chemical compound this compound. Adhering to a structured approach, the following sections will delve into the specific chemical and biological facets of this molecule. The discussion will cover its fundamental chemical properties, detail both its chemical and enzymatic synthesis, explore its identified biological functions and natural occurrences, and examine its application as a building block in the synthesis of modified peptides. The guiding principle is to present a scientifically rigorous overview based on current research findings, providing a clear context for the importance of this compound in the broader fields of chemical biology and peptide science.
Chemical Profile of N-Methylornithine (this compound)
The fundamental properties of N-Methylornithine are summarized in the table below, providing a snapshot of its key chemical and physical descriptors.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-5-(methylamino)pentanoic acid | nih.gov |
| Molecular Formula | C₆H₁₄N₂O₂ | wikipedia.orgnih.gov |
| Molecular Weight | 146.19 g/mol | wikipedia.orgnih.gov |
| CAS Number | 3485-66-3 | wikipedia.orgnih.gov |
| Appearance | White solid | wikipedia.org |
| Melting Point | 217 °C (423 °F; 490 K) | wikipedia.org |
| Canonical SMILES | CNCCCC@@HN | nih.gov |
| InChIKey | HZVXTZMGAFEVFQ-YFKPBYRVSA-N | nih.gov |
Synthesis and Research Findings
Chemical and Enzymatic Synthesis
The synthesis of this compound can be approached through both chemical and biological methods.
Chemical Synthesis: A documented chemical route for preparing N-α-methyl-L-ornithine hydrochloride involves a multi-step process starting from a protected cyanobutyric acid derivative. The synthesis proceeds from (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-4-cyanobutyric acid, which undergoes reduction of the nitrile group using hydrogen gas with a platinum(IV) oxide catalyst. Subsequent deprotection with hydrogen chloride yields the target compound. chemicalbook.com
Enzymatic Biosynthesis: In nature, N-methylornithine is synthesized enzymatically as part of a larger peptide chain. Research on the biosynthesis of enteropeptins has shown that an arginine residue within the precursor peptide (KgrA) is first converted to an ornithine residue by a di-manganese-dependent arginase homolog (KgrD). chemrxiv.orgchemrxiv.org Following this, a novel S-adenosylmethionine (SAM)-dependent, Fe-S-containing methyltransferase (KgrB) catalyzes the transfer of a methyl group to the terminal (δ) nitrogen of the newly formed ornithine side chain. chemrxiv.orgnih.govchemrxiv.org This discovery highlights a unique enzymatic strategy for site-specific N-methylation in the biosynthesis of natural products.
Detailed Research Findings: Conformational and Functional Impact
The incorporation of N-methylated amino acids like this compound into peptides has profound consequences for their structure and function. Spectroscopic and X-ray diffraction studies on model dipeptides have shown that N-methylation significantly influences peptide conformation. researchgate.net The effect is highly dependent on the chirality of the adjacent amino acids. In homochiral sequences (e.g., L-L), N-methylation strongly promotes a βVI-folded conformation, which is characterized by a cis amide bond. researchgate.net In contrast, heterochiral sequences (e.g., L-D) tend to retain the βII-folded conformation with a trans amide bond. researchgate.net
This conformational control is a key driver of the enhanced biological properties observed in N-methylated peptides. The backbone rigidification and stabilization of specific turn structures can improve receptor binding affinity and selectivity. nih.gov Furthermore, studies on cyclic peptides have demonstrated that selective N-methylation can dramatically improve passive membrane diffusion and oral bioavailability. nih.gov The pattern of N-methylation appears to be dictated by the peptide's existing conformation, which in turn rigidifies the structure and shields amide protons from exchange, indicating a more stable, less dynamic molecule. nih.gov NMR spectral analysis of the N-methylornithine-containing region of the modified enteropeptin precursor peptide confirmed the N-methylation, with HMBC correlations observed between the N-methyl group and the δ-carbon of the ornithine residue, providing direct evidence of the modification site. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-amino-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10) |
InChI Key |
OZRWQPFBXDVLAH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCN)C(=O)O |
Origin of Product |
United States |
Historical Perspectives and Foundational Discoveries of N Me Orn Oh
Initial Identification and Isolation of N-Me-Orn-OH from Diverse Biological Sources
The initial identification of this compound likely occurred in the mid-20th century, a period marked by significant advancements in separation science. The invention of partition chromatography by Martin and Synge in the 1940s, particularly paper chromatography, provided a powerful tool for separating and identifying individual amino acids from complex biological mixtures wikipedia.org. This was a pivotal development that moved beyond the classical methods of crystallization for amino acid discovery, which had been in use since the early 1800s wikipedia.org.
It is plausible that this compound was first detected as an unknown ninhydrin-positive spot on a chromatogram during the analysis of extracts from various plants or microorganisms. These organisms are known to produce a vast array of secondary metabolites, including non-proteinogenic amino acids. The systematic application of chromatographic techniques to these natural sources would have been the driving force behind its discovery.
While specific seminal discovery papers for this compound are not readily apparent in historical records, the table below hypothesizes the types of biological sources and the analytical methods that would have been involved in its initial identification.
| Hypothetical Early Findings of this compound | |
| Potential Biological Source | Likely Analytical Method Employed |
| Plant tissues (e.g., seeds, leaves) | Paper Chromatography, Column Chromatography |
| Bacterial or fungal cultures | Ion-Exchange Chromatography |
| Marine invertebrates | Thin-Layer Chromatography (TLC) |
This table is illustrative and based on common research practices of the era for the discovery of novel amino acids.
Early Biochemical Characterization and Hypothesized Roles of this compound
Following its initial detection and isolation, the next logical step for researchers would have been the biochemical characterization of this compound. In the absence of high-throughput spectroscopic methods common today, this would have been a meticulous process. Characterization would have likely involved:
Co-chromatography: Comparing the migration of the isolated compound with a chemically synthesized standard of this compound on various chromatographic systems.
Elemental Analysis: Determining the empirical formula of the compound.
Derivatization: Creating chemical derivatives to aid in characterization and confirm the presence of specific functional groups.
Early hypotheses regarding the biological role of this compound would have been largely speculative and based on the known functions of its parent molecule, L-ornithine. L-ornithine, first isolated in 1877, is a key intermediate in the urea cycle, a metabolic pathway discovered by Krebs and Henseleit in 1932 biocrates.com. Given this, early researchers might have proposed several roles for this compound.
| Hypothesized Early Roles of this compound | |
| Hypothesized Role | Scientific Rationale |
| Intermediate in a metabolic pathway | As a derivative of L-ornithine, it could be a step in the biosynthesis or degradation of other compounds. |
| Precursor to other N-methylated compounds | The N-methyl group could be a key feature for the synthesis of other bioactive molecules. |
| Component of non-ribosomal peptides | N-methylated amino acids are known constituents of certain peptide natural products, conferring unique properties nih.govacs.org. |
| A metabolic detoxification product | Methylation can sometimes be a mechanism to modify and excrete certain compounds. |
This table outlines plausible early hypotheses about the function of this compound based on the biochemical knowledge of the time.
Evolution of Research Paradigms and Methodologies Applied to this compound
The research landscape for this compound, like for many biomolecules, has been shaped by technological advancements. The evolution of analytical methods has allowed for a deeper understanding of its presence, structure, and potential functions.
The development of the automated amino acid analyzer by Moore, Stein, and Spackman in 1958 was a significant leap forward, enabling more precise and quantitative analysis of amino acids in biological fluids and protein hydrolysates chromatographyonline.com. This technology would have facilitated the more routine detection of this compound and other unusual amino acids.
In more recent decades, the advent of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has revolutionized the study of such compounds. These techniques allow for the unambiguous identification and structural elucidation of molecules from complex mixtures, often at very low concentrations.
The research paradigm has also shifted from simple identification to a more functional perspective. While early work focused on answering "what is it?" and "where is it found?", contemporary research is more concerned with "what does it do?". This includes investigating its role in the synthesis of N-methylated peptides, which can have improved pharmacological properties such as increased stability and bioavailability benthamdirect.comresearchgate.net.
| Evolution of Research Methodologies for this compound | |
| Era | Key Methodologies |
| Mid-20th Century | Paper Chromatography, Thin-Layer Chromatography (TLC), Column Chromatography |
| Late 20th Century | Automated Amino Acid Analysis, High-Performance Liquid Chromatography (HPLC) |
| 21st Century | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Advanced Chromatographic Techniques (e.g., LC-MS) |
This table summarizes the progression of analytical techniques used in the study of this compound.
Biosynthetic Pathways and Enzymology of N Me Orn Oh
Genetic and Epigenetic Regulation of N-Me-Orn-OH Biosynthetic Machinery
The biosynthesis of N-alpha-methyl-L-ornithine (this compound) is not as extensively characterized as that of its parent compound, L-ornithine. However, understanding the regulatory mechanisms governing L-ornithine biosynthesis provides a foundational context for potential regulatory strategies that might apply to this compound.
L-Ornithine Biosynthetic Pathways: In many microorganisms, such as Corynebacterium glutamicum, L-ornithine is synthesized from glutamate (B1630785) via the acetyl-CoA pathway. This pathway involves several key enzymatic steps, including the conversion of α-oxoglutarate to glutamate, followed by acetylation, phosphorylation, reduction, and finally, deacetylation and cyclization steps to yield L-ornithine frontiersin.org. In other organisms, including mammals and plants, L-ornithine can also be generated from L-arginine through the action of arginase creative-proteomics.comresearchgate.net.
Regulation of L-Ornithine Biosynthesis: The production of L-ornithine is tightly regulated to maintain cellular homeostasis and meet metabolic demands. Key regulatory mechanisms include:
Metabolic Feedback Inhibition: A primary mode of regulation in the acetyl-CoA pathway involves feedback inhibition of N-acetylglutamate kinase (NAGK) by downstream metabolites of the arginine pathway, specifically L-arginine and L-citrulline frontiersin.org. This inhibition prevents the overaccumulation of ornithine and its derivatives when arginine or citrulline levels are sufficient.
Transcriptional Control: Gene expression for enzymes involved in ornithine metabolism can be modulated by cellular conditions and the presence of specific metabolites. For instance, in Escherichia coli, polyamines like putrescine and spermidine, along with arginine, have been shown to regulate ornithine biosynthesis, with high intracellular ornithine levels potentially inhibiting growth asm.org. In Staphylococcus aureus, genes within the arginine biosynthetic pathway are subject to repression by transcription factors such as CcpA and AhrC asm.org.
Cofactor Availability: The availability of essential cofactors, such as NADPH, can also limit the rate of L-ornithine biosynthesis, as several enzymatic steps in the pathway depend on its reducing power frontiersin.org.
Genetic and Epigenetic Regulation of this compound: Specific genetic loci and regulatory pathways directly controlling the biosynthesis of N-alpha-methyl-L-ornithine (this compound) are not well-defined in the current scientific literature. While N-methylation of amino acids and their derivatives is a known biological process, occurring in contexts such as peptide synthesis or the modification of membrane lipids mdpi.comnih.gov, the specific enzymes responsible for the N-alpha-methylation of free ornithine and the genes encoding them remain largely uncharacterized. Research into these mechanisms would likely involve identifying specific N-methyltransferases capable of acting on ornithine's alpha-amino group and elucidating the genetic elements that govern their expression and activity. Currently, there is no documented information regarding the epigenetic regulation of this compound biosynthesis.
Table 1: Key Enzymes and Regulators in L-Ornithine Biosynthesis (General)
| Enzyme Name | EC Number | Primary Reaction | Key Regulators | Organism/Context |
| N-acetylglutamate kinase (NAGK) | 2.7.2.8 | ATP + N-acetylglutamate → ADP + N-acetylglutamyl phosphate (B84403) | Feedback inhibition by L-arginine, L-citrulline | C. glutamicum frontiersin.org |
| N-acetyl-γ-glutamyl-phosphate reductase | 1.2.1.38 | N-acetyl-γ-glutamyl phosphate + NADPH → N-acetyl-γ-glutamyl-semialdehyde + NADP+ | NADPH availability | C. glutamicum frontiersin.org |
| Ornithine Decarboxylase (ODC) | 4.1.1.17 | L-Ornithine → Putrescine + CO₂ | Polyamines (putrescine, spermidine), Arginine (indirectly) | E. coli asm.org, General creative-proteomics.comresearchgate.net |
| Arginase | 3.5.3.1 | L-Arginine + H₂O → L-Ornithine + Urea | (Not specified for regulation of ornithine production) | Mammals, Plants creative-proteomics.comresearchgate.net |
Catabolic Pathways and Metabolic Fate of this compound in Specific Biological Niches
The catabolism and metabolic fate of N-alpha-methyl-L-ornithine (this compound) in various biological environments are not extensively detailed in scientific literature. However, the general pathways for L-ornithine catabolism provide a framework for understanding potential metabolic routes.
General Ornithine Catabolism: L-ornithine is a versatile intermediate that can be directed towards several metabolic fates. In mammals and plants, a significant catabolic route involves its conversion to proline and glutamate via the action of ornithine aminotransferase (OAT) and subsequent enzymatic steps, including Δ1-pyrroline-5-carboxylate dehydrogenase researchgate.netresearchgate.net. Ornithine also serves as a direct precursor for the synthesis of polyamines, such as putrescine, through the enzyme ornithine decarboxylase (ODC) creative-proteomics.comresearchgate.net. In certain bacteria, such as Staphylococcus aureus, the arginine deiminase (ADI) pathway can metabolize arginine to ornithine, ammonia, and ATP, with ornithine potentially entering further metabolic cycles asm.org.
Metabolic Fate of this compound in Biological Niches: Specific studies detailing the catabolic pathways or the precise metabolic fate of this compound in distinct biological niches are limited. While N-methylated amino acid derivatives are known to exist and can play specialized roles, direct research into the breakdown or utilization of this compound is scarce.
N-Methylated Derivatives in Biological Systems: Trace amounts of N-methylated ornithine derivatives, such as σ-N-methylornithine, have been detected in certain plant species, like Atropa belladonna, under specific experimental feeding conditions oup.com. Furthermore, N-alpha-methyl-N-delta-hydroxyornithine is a component of the siderophore albachelin produced by Amycolatopsis alba mdpi.com. These findings suggest that N-methylation of ornithine can occur biologically, but the enzymes involved and the subsequent metabolic fate of these methylated forms are not well-characterized.
Niche-Specific Metabolism: Information regarding the metabolic fate of this compound in specific microbial communities or environmental niches is largely absent. The general metabolism of L-ornithine varies significantly across different organisms and environments, being integrated into pathways for amino acid synthesis, polyamine production, and nitrogen detoxification creative-proteomics.comresearchgate.netresearchgate.net. Without dedicated research focusing on this compound, its specific roles and breakdown pathways within particular niches remain largely speculative.
Table 2: Major Ornithine Catabolic Pathways (General)
| Pathway/Enzyme | Starting Substrate | Primary Product(s) | Biological Context |
| Ornithine Aminotransferase (OAT) / Proline Synth. | L-Ornithine | Δ¹-pyrroline-5-carboxylate (spontaneous cyclization) | Mammals, Plants researchgate.netresearchgate.net |
| Δ¹-pyrroline-5-carboxylate dehydrogenase | Δ¹-pyrroline-5-carboxylate | L-Glutamate-γ-semialdehyde → L-Glutamate | Mammals, Plants researchgate.netresearchgate.net |
| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine, CO₂ | Bacteria, Mammals creative-proteomics.comresearchgate.net |
| Arginine Deiminase (ADI) Pathway (in reverse) | L-Arginine | L-Ornithine, Ammonia, ATP (via carbamate (B1207046) kinase) | Staphylococcus aureus asm.org |
| Ornithine-δ-aminotransferase | L-Ornithine | Δ¹-pyrroline-2-carboxylate (or similar intermediates) | Mammals researchgate.net |
Compound List:
L-Ornithine
N-alpha-methyl-L-ornithine (this compound)
L-Arginine
L-Citrulline
Urea
Glutamate
α-oxoglutarate
N-acetylglutamate
N-acetyl-γ-glutamyl-phosphate
N-acetyl-γ-glutamyl-semialdehyde
Proline
Putrescine
Spermidine
Spermine
Ammonia
N-acetylornithine
Δ¹-pyrroline-5-carboxylate
L-Glutamate-γ-semialdehyde
Argininosuccinate
Fumarate
Carbamoyl phosphate
Carbamate kinase
Ornithine carbamoyltransferase (ArcB1)
Argininosuccinate synthase (ASSY)
Argininosuccinate lyase (ASL)
Arginine decarboxylase (ADC)
Agmatine deiminase (ADIm)
N-carbamoylputrescine amidohydrolase (CPA)
Carbamoyl phosphate synthetase (CPS)
N-acetylglutamate kinase (NAGK)
Ornithine transcarbamylase (OTC)
Arginase
Ornithine decarboxylase (ODC)
Ornithine aminotransferase (OAT)
N-acetylornithine deacetylase (ArgE)
Saccharopine
L-pipecolate
2-aminoadipic-6-semialdehyde (AASA)
1-piperideine-6-carboxylate (B1235074) (P6C)
σ-N-methylornithine
N-alpha-methyl-N-delta-hydroxyornithine
Albachelin
Serine
Chemical Synthesis Strategies for N Me Orn Oh and Its Derivatives
Solid-Phase Synthesis Methodologies for the Incorporation of N-Me-Orn-OH
The incorporation of N-methyl amino acids like this compound into peptide chains requires specialized techniques due to their reduced reactivity compared to standard amino acids.
Optimized Coupling Conditions and Resins for this compound Incorporation into Peptides
Successful coupling of this compound necessitates the use of potent coupling reagents and optimized reaction conditions to overcome the steric hindrance imposed by the N-methyl group.
Coupling Reagents: A variety of coupling reagents have demonstrated efficacy with N-methyl amino acids. These include phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate), and PyBrOP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate), as well as uronium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) and COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) hexafluorophosphate) bachem.commdpi.comnih.govpeptide.compeptide.com. PyBrOP was specifically developed to address incomplete couplings of N-methyl amino acids bachem.com. PyAOP (7-Azabenzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids peptide.com. COMU is noted for its high efficiency and improved safety profile bachem.com. Bis(trichloromethyl) carbonate (BTC) has also emerged as an efficient reagent for forming N-methyl amide bonds acs.orggoogle.com.
Additives and Bases: The effectiveness of these coupling reagents is often enhanced by additives like HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure bachem.com. Common bases used in conjunction with these reagents include DIPEA (N,N-diisopropylethylamine) and NMM (N-methyl-morpholine) bachem.comnih.govpeptide.com. For particularly challenging couplings, employing double or triple coupling cycles may be necessary peptide.comresearchgate.net. To mitigate racemization, weaker bases such as collidine or base-free conditions with carbodiimides (e.g., DIC) and additives (e.g., HOBt, Oxyma Pure) can be beneficial bachem.com. TSTU in combination with CuCl₂ has also been reported to reduce racemization during the coupling of peptides with carboxy-terminal N-methyl amino acids peptide.com.
Resins: Standard resins used in Fmoc SPPS, such as Rink amide resin and 2-chlorotrityl resin, are generally suitable for the synthesis of peptides containing this compound nih.govuiw.edu. However, challenges related to initial resin loading and potential aggregation of the growing peptide chain can arise, necessitating careful optimization of the resin type and loading capacity researchgate.netuiw.edu.
Challenges and Solutions in Solid-Phase Peptide Synthesis Involving this compound
The incorporation of this compound into peptides is associated with several synthetic challenges that require specific strategies for resolution.
Challenges:
Steric Hindrance and Low Reactivity: The N-methyl group significantly increases steric hindrance around the amino group, leading to reduced reactivity and incomplete couplings. This issue is exacerbated when coupling to another N-methyl amino acid or when multiple N-methylated residues are present in sequence, often resulting in deletion sequences nih.govpeptide.comresearchgate.netscielo.org.mx.
Racemization: The activation of the carboxyl group of N-methyl amino acids can lead to racemization, particularly with certain coupling reagents and bases, compromising the stereochemical integrity of the peptide bachem.commdpi.com.
Diketopiperazine (DKP) Formation: N-methyl amino acids, especially when located at the C-terminus or adjacent to proline, are prone to forming diketopiperazines during the Fmoc deprotection step, leading to peptide truncation or deletion researchgate.netsci-hub.seub.edu.
Aggregation: While N-methylation can sometimes inhibit aggregation, it can also contribute to aggregation issues in certain peptide sequences researchgate.netresearchgate.net.
Solubility: The increased lipophilicity conferred by N-methylation can sometimes lead to solubility problems, although in other contexts, it can improve water solubility tandfonline.compeptide.com.
TFA Cleavage: Some N-methylated peptides may be susceptible to decomposition during the final trifluoroacetic acid (TFA) cleavage step tandfonline.com.
Solutions:
Optimized Coupling Protocols: Employing potent coupling reagents like HATU, PyBOP, COMU, and BTC, often in conjunction with appropriate additives and bases, is crucial for achieving high coupling yields acs.orgbachem.commdpi.comnih.govpeptide.compeptide.comgoogle.com.
Multiple Couplings: Performing double or triple coupling cycles can significantly improve the yield for sterically hindered amino acids peptide.comresearchgate.net.
Specialized Reagents: Utilizing reagents specifically designed for difficult couplings, such as PyBrOP and PyAOP, can enhance efficiency bachem.compeptide.com.
Racemization Control: Implementing strategies to minimize racemization, including the use of milder bases (e.g., collidine) or base-free activation protocols, and additives like TSTU/CuCl₂, is essential for maintaining stereochemical purity bachem.compeptide.com.
Process Monitoring: Monitoring coupling efficiency using colorimetric tests, such as the bromothymol blue test, allows for timely intervention if couplings are incomplete peptide.com.
Alternative Synthesis Strategies: On-resin methylation of standard amino acids offers an alternative pathway, although it involves additional steps and potential side reactions researchgate.netnih.govnih.govacs.org.
Development of Sustainable and Green Chemistry Approaches for this compound Synthesis
The synthesis of this compound and its incorporation into peptides are areas where green chemistry principles are increasingly being applied to reduce environmental impact and improve efficiency.
Green Synthesis of this compound:
Direct N-Functionalization: Methods involving the direct N-functionalization of unprotected amino acids using catalysts and alcohols as alkylating agents, with water as the sole byproduct, represent a highly sustainable approach su.se. These methods often employ iridium catalysts and can be performed in a single step without protecting groups, minimizing waste and solvent usage su.se.
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to develop efficient and environmentally friendlier syntheses of N-methyl amino acids via intermediate oxazolidinones researchgate.net.
Catalytic Methods: The development of catalytic systems, such as those employing iridium complexes, facilitates N-alkylation with improved selectivity and reduced environmental footprint su.se.
Milder Reagents and Catalysts: The use of phase transfer catalysts and milder methylation agents contributes to greener synthetic routes acs.orgnih.govacs.org.
Green Approaches to Peptide Incorporation:
Solvent Reduction: Efforts are underway to reduce the reliance on traditional SPPS solvents like DMF, which have environmental concerns, by exploring alternative, greener solvents or solvent-free conditions researchgate.netrsc.org.
Efficient Coupling Reagents: The development and application of coupling reagents with higher atom economy and reduced toxicity align with green chemistry principles acs.orgbachem.com.
Continuous-Flow SPPS: Continuous-flow solid-phase peptide synthesis (CF-SPPS) is being explored as a more sustainable method, offering advantages in solvent efficiency and process control researchgate.net.
Mechanochemical Methods: Mechanochemical approaches, including liquid-assisted ball-milling, are also emerging as environmentally benign alternatives for peptide synthesis acs.org.
Compound List
this compound (N-methylornithine hydrochloride)
N-methyl amino acids (general class)
Standard amino acids (L-amino acids, D-amino acids)
Proline
Valine
Leucine
Alanine
Isoleucine
Serine
Threonine
Histidine
Arginine
Cysteine
Methionine
Phenylalanine
Glycine
Aib (α-aminoisobutyric acid)
Fmoc-amino acids (Fmoc-protected amino acids)
N-protected amino acids
Peptoids (polymers of N-alkyl glycine)
Cyclosporine A
Dactinomycin
Voclosporin
Amylin (hIAPP) fragments
Insulin fragments
Aβ peptides
Tau protein mimics
Coupling reagents: HATU, PyBOP, PyBrOP, COMU, TBTU, HBTU, HCTU, BTC, TSTU, PyAOP, BOP-Cl, DIC, DCC, EDC, Coste's reagent, Allenone, HSi[OCH(CF₃)₂]₃, Ta(OMe)₅, Ta(OEt)₅, Nb(OEt)₅, TCFH-NMI, DBAA, o-NosylOXY, Boc-Oxyma
Additives: HOBt, HOAt, Oxyma Pure, CuCl₂, DMAP
Bases: DIPEA, NMM, Collidine, Piperidine, DBU, Cs₂CO₃, NaBH(OAc)₃, Formaldehyde, Triethylamine, Sodium Carbonate
Resins: Rink amide resin, 2-chlorotrityl resin, Tentagel RAM resin
Solvents: DMF, NMP, DCM, THF, Isopropanol, 1,4-dioxane, Acetonitrile, Water, Ethyl Acetate, Methanol (B129727), Chloroform, Isoamyl alcohol, Hexane, Acetic Acid, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol, Phenol
Advanced Analytical Methodologies for N Me Orn Oh Research
Chromatographic Separation Techniques for Isolation and Profiling of N-Me-Orn-OH
Chromatographic methods are vital for separating this compound from complex biological matrices, enabling its subsequent analysis and quantification.
High-Performance Liquid Chromatography (HPLC) with Enhanced Resolution for this compound and Related Metabolites
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of amino acids and their derivatives due to its high resolution, sensitivity, and versatility. For polar and zwitterionic compounds like this compound, derivatization is often employed to improve detectability and chromatographic behavior.
Methodology: Reversed-phase HPLC (RP-HPLC) is a common approach, typically requiring pre-column derivatization. For amino acids with secondary amine groups, such as this compound, derivatization with phenylisothiocyanate (PITC) is effective, yielding phenylthiocarbamyl (PTC) derivatives that are readily detectable by UV or fluorescence detectors bevital.no. Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used to analyze underivatized polar metabolites, offering good retention and peak symmetry for amino acids nih.gov. The choice of stationary phase (e.g., C18, HILIC-specific phases) and mobile phase composition (pH, solvent gradient) are critical for achieving optimal separation and resolution from related compounds like ornithine ucla.eduscirp.org193.16.218chromtech.com.
Research Findings: Studies on amino acid analysis by HPLC demonstrate that derivatization agents like PITC are suitable for secondary amines, while o-phthaldialdehyde (OPA) is primarily for primary amines bevital.no. The retention time and peak shape of this compound would be influenced by the pH of the mobile phase, which affects its ionization state bevital.noscirp.org193.16.218chromtech.com. Achieving high resolution requires careful optimization of chromatographic conditions to distinguish this compound from structurally similar compounds.
| Technique | Derivatization Agent | Analyte Type | Detection Method | Key Parameters for this compound Analysis |
| RP-HPLC | PITC | Secondary amine | UV/Fluorescence | Retention Time, Peak Area |
| HILIC | None | Polar compounds | MS | Retention Time, Peak Area |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. As this compound is non-volatile and thermally labile, chemical derivatization is essential to render it suitable for GC-MS analysis.
Methodology: A common derivatization strategy involves a two-step process. First, the carboxyl group is esterified (e.g., using methanol (B129727) and HCl to form a methyl ester). Second, the amine groups are acylated, typically with pentafluoropropionic anhydride (B1165640) (PFPA), to form pentafluoropropionyl (PFP) derivatives nih.govmdpi.com. This process yields Me-PFP derivatives that are volatile and thermally stable, allowing for efficient separation by GC and sensitive detection by MS. The use of deuterated internal standards (e.g., d3Me-AA-PFP) is crucial for accurate quantification nih.govmdpi.com.
Research Findings: GC-MS analysis of amino acids necessitates derivatization to overcome their inherent low volatility and thermal instability mdpi.comalwsci.com. The derivatization procedure must be optimized to ensure complete conversion and to avoid degradation or side reactions. Matrix effects, which can lead to signal suppression or enhancement, are a common challenge in complex biological samples and can be mitigated through optimized sample preparation and the use of internal standards organomation.commdpi.com.
| Step | Reagent/Condition | Product Type | Purpose |
| 1 | 2 M HCl in Methanol (CH₃OH), 80 °C, 60 min | Methyl ester | Esterification of carboxyl group |
| 2 | Pentafluoropropionic anhydride (PFPA) in ethyl acetate, 65 °C, 30 min | Me-PFP derivative | Acylation of amine groups, enhances volatility and thermal stability |
Ion-Exchange Chromatography and Capillary Electrophoresis for this compound Analysis
Ion-exchange chromatography (IEC) and Capillary Electrophoresis (CE) are valuable techniques that separate analytes based on their charge properties.
Methodology:
IEC: This method separates charged molecules by their differential binding to a charged stationary phase. Amino acids, being amphoteric, can be separated on cation-exchange resins using buffer systems with controlled pH and ionic strength. Post-column derivatization, commonly with ninhydrin (B49086) or OPA, is employed for detection bevital.no193.16.218. IEC is known for its robustness and minimal sample preparation requirements compared to some pre-column derivatization methods 193.16.218.
CE: CE separates molecules based on their electrophoretic mobility in an electric field. It offers high separation efficiency, rapid analysis, and requires minimal sample volume. For amino acids, separation is achieved in aqueous buffers, with additives often used to manage electroosmotic flow (EOF) and improve peak shape. CE can be coupled with mass spectrometry (CE-MS) for enhanced identification nih.govualberta.ca.
Research Findings: While specific studies focusing solely on this compound using IEC or CE are limited, these techniques are well-established for general amino acid profiling. IEC can effectively separate a broad range of physiological amino acids bevital.no193.16.218. CE has demonstrated high resolution for small molecules, including amine compounds ualberta.ca. The separation of this compound would depend on its specific charge and mobility relative to other amino acids under the chosen electrophoretic or ion-exchange conditions.
Spectroscopic and Spectrometric Approaches for In-Depth Characterization of this compound
Spectroscopic and spectrometric techniques are crucial for confirming the structure and elucidating the conformational properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structural Elucidation of this compound in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure and conformation of molecules in solution.
Methodology: A comprehensive structural elucidation of this compound typically involves a suite of NMR experiments. One-dimensional (¹H NMR) and two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed copernicus.orghyphadiscovery.comuzh.chbhu.ac.in. ¹H NMR provides information on the chemical environment of protons, while COSY reveals proton-proton couplings. HSQC correlates protons to directly bonded carbons, and HMBC establishes connectivity between protons and carbons separated by two to three bonds, crucial for confirming the position of the methyl group on the nitrogen atom. NOESY experiments provide insights into through-space proximity of protons, aiding in conformational analysis copernicus.orguzh.ch.
Research Findings: NMR is considered definitive for structural identification of metabolites hyphadiscovery.com. Studies on modified amino acids and peptides have utilized these NMR techniques to confirm the presence and location of methyl groups and to analyze conformational preferences researchgate.netresearchgate.net. The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the molecular structure and conformation of this compound.
| NMR Technique | Information Gained | Relevance to this compound Structure/Conformation |
| ¹H NMR | Proton environments, chemical shifts, integration (proton counts) | Identifies signals for methyl, methylene, and methine protons; confirms presence of specific proton types. |
| ¹³C NMR | Carbon environments, chemical shifts | Confirms the carbon backbone, functional groups, and the presence of the methyl carbon. |
| COSY | ¹H-¹H scalar couplings (identifies adjacent protons) | Establishes connectivity between protons along the carbon chain. |
| HSQC | ¹H-¹³C direct correlations (protons attached to carbons) | Assigns specific protons to their directly bonded carbon atoms. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Crucial for establishing connectivity across quaternary carbons and confirming the position of substituents, e.g., the methyl group. |
| NOESY | ¹H-¹H through-space correlations (spatial proximity) | Aids in conformational analysis by revealing spatial relationships between protons. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is indispensable for obtaining precise mass measurements, which allow for the determination of elemental composition, and for analyzing fragmentation patterns to confirm molecular structure.
Methodology: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with high accuracy (typically < 5 ppm). This precision enables the unambiguous determination of the elemental formula of this compound (C₆H₁₄N₂O₂). Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions, and the resulting fragment ions provide detailed structural information. Common ionization techniques for amino acids include Electrospray Ionization (ESI) chromatographyonline.com.
Research Findings: HRMS is a cornerstone of modern metabolomics, facilitating the identification and characterization of unknown compounds by providing accurate mass data bioanalysis-zone.comnih.govnih.gov. The calculated monoisotopic mass for this compound (C₆H₁₄N₂O₂) is approximately 146.1056 Da. HRMS can confirm this mass with high accuracy, thereby verifying its elemental composition. Fragmentation analysis (MS/MS) of this compound would yield characteristic fragment ions resulting from bond cleavages within the molecule, such as the loss of water, ammonia, or fragments related to the methylamino group, aiding in structural confirmation ucla.edumdpi.com. Studies on related methylated amino acids have identified specific fragments that are indicative of the methyl substitution ucla.edu.
| Parameter | Typical Value/Range for this compound (C₆H₁₄N₂O₂) | Information Provided |
| Exact Mass | ~146.1056 Da | Confirms elemental composition (C₆H₁₄N₂O₂) |
| Mass Accuracy | < 5 ppm | High confidence in elemental formula determination |
| Fragmentation (MS/MS) | Characteristic fragment ions (e.g., loss of H₂O, NH₃, CH₃) | Aids in structural elucidation and confirmation of functional groups |
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Compound List:
this compound
Biological Roles and Biochemical Functions of N Me Orn Oh in Non Human Systems
Role of N-Me-Orn-OH in Microbial Metabolism and Pathogenicity
The direct role of N-methyl-ornithine (this compound) in microbial systems is not extensively documented in current scientific literature. However, the metabolic precursor, ornithine, is known to be involved in various bacterial processes, including as a component of the cell wall in certain species and as a precursor to specialized metabolites.
While direct evidence for this compound as a precursor is limited, the foundational molecule, ornithine, is a known building block for certain bacterial natural products. Ornithine is a non-proteinogenic amino acid that can be incorporated into ribosomally synthesized and post-translationally modified peptides (RiPPs). This incorporation is often achieved through the enzymatic modification of arginine residues within the peptide chain. For instance, the peptide arginase OspR can post-translationally hydrolyze arginine to yield ornithine, which can then undergo further modifications. acs.org
Furthermore, ornithine is a crucial component in the biosynthesis of some siderophores, which are iron-chelating compounds produced by many bacteria to acquire iron from their environment. In one methane-oxidizing bacterial community, a nonribosomal peptide synthetase (NRPS) gene cluster was identified that incorporates ornithine to produce a triscatecholate siderophore called methylocystabactin. pnas.org The ornithine in this molecule is modified to N-hydroxy-N-acetyl-ornithine to form a hydroxamate group that participates in iron chelation. pnas.org While this is not N-methylation, it demonstrates the principle of ornithine modification in the synthesis of bacterial secondary metabolites. The potential for N-methylation of ornithine in other, yet undiscovered, natural product pathways remains an area for future research.
There is no direct evidence to suggest the involvement of this compound in the structural integrity of bacterial cell walls. The primary components of bacterial cell walls are peptidoglycan, which consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by peptide stems. wikipedia.org While the amino acid composition of these peptide stems can vary between bacterial species, common components include alanine, glutamic acid, and either lysine (B10760008) or diaminopimelic acid. nih.gov
Interestingly, some variations in the peptide moiety of peptidoglycan have been observed where ornithine is present. nih.gov For example, ornithine has been identified as a component of the cell walls of certain plant-pathogenic Corynebacteria. nih.gov In some instances, d-ornithine (B1583779) has been found as a structural component of the cell wall, where it is present in the absence of lysine and diaminopimelic acid. researchgate.net The functional implications of ornithine's presence in the cell wall are not fully understood, but it highlights the versatility of this amino acid in bacterial structures. Whether N-methylation of this ornithine occurs and what impact that would have on cell wall integrity or resistance mechanisms is currently unknown.
The specific contribution of this compound to microbial stress response has not been elucidated. However, the broader context of amino acid metabolism and modification is known to be crucial for bacterial adaptation to various environmental stressors. mdpi.com Bacteria employ a range of molecular mechanisms to cope with abrupt environmental changes, often involving alterations in gene expression and protein activity. mdpi.com
The production of specialized metabolites, for which ornithine can be a precursor, is a common strategy for microbial adaptation and survival. Siderophores, for example, are critical for survival in iron-limited environments. pnas.org Polyamines, which are synthesized from ornithine, are known to be involved in a multitude of cellular processes, including DNA replication and cell division, which are fundamental to stress response and adaptation. frontiersin.org While a direct link between this compound and microbial stress response is yet to be established, the roles of its parent molecule, ornithine, in producing adaptive compounds suggest that its derivatives could also play a role in these critical processes.
This compound in Plant Biochemistry and Physiological Processes
In contrast to microbial systems, the role of N-methylated derivatives of ornithine is more clearly defined in plant biochemistry, particularly in the context of specialized metabolite biosynthesis and defense.
N-methylated derivatives of ornithine are key intermediates in the biosynthesis of several important classes of plant alkaloids, which often serve as chemical defenses against herbivores and pathogens. L-ornithine provides the C4N building block for pyrrolidine (B122466) and tropane (B1204802) alkaloids. epharmacognosy.com
The biosynthetic pathway to nicotine (B1678760) and tropane alkaloids involves the N-methylation of putrescine, which is derived from ornithine via decarboxylation. The enzyme putrescine N-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to putrescine, forming N-methylputrescine. pnas.org This step is considered the first committed step in the biosynthesis of these alkaloids. pnas.org N-methylputrescine is then oxidatively deaminated to form the 1-methyl-Δ¹-pyrrolinium cation, a reactive intermediate that is a precursor to the pyrrolidine ring of nicotine and the tropane ring of alkaloids like hyoscyamine (B1674123) and scopolamine. pnas.orgresearchgate.net
Another related defensive compound derived from ornithine is Nδ-acetylornithine. This non-protein amino acid has been identified as a defense metabolite in Arabidopsis thaliana that is strongly induced by the plant defense hormone methyl jasmonate (MeJA). nih.govnih.gov Its accumulation is triggered by insect feeding and bacterial infection, and it has been shown to have a direct toxic or deterrent effect on aphids. nih.govnih.gov While this is an acetylation and not a methylation of ornithine, it further illustrates the importance of ornithine derivatization in plant defense pathways.
Table 1: Key Enzymes and Intermediates in Ornithine-Derived Alkaloid Biosynthesis
| Precursor | Enzyme | Intermediate | Product Class | Plant Family Example |
|---|---|---|---|---|
| L-Ornithine | Ornithine Decarboxylase (ODC) | Putrescine | Pyrrolidine and Tropane Alkaloids | Solanaceae |
| Putrescine | Putrescine N-methyltransferase (PMT) | N-methylputrescine | Pyrrolidine and Tropane Alkaloids | Solanaceae |
While a direct role for this compound in general plant growth and development has not been established, its precursor, ornithine, is at a critical metabolic crossroads that influences these processes. Ornithine is a key intermediate in the synthesis of arginine and proline, as well as polyamines, all of which have significant roles in plant development and stress responses. usda.gov
The accumulation of ornithine has been linked to enhanced tolerance to abiotic stresses such as salt and drought. nih.gov This is likely due to its role as a precursor to proline, a well-known osmoprotectant that accumulates in plants under osmotic stress. The conversion of ornithine to proline is catalyzed by ornithine-δ-aminotransferase (δ-OAT). nih.gov Overexpression of genes that lead to ornithine accumulation can result in increased stress tolerance. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound (N-methyl-ornithine) |
| Ornithine |
| Arginine |
| N-acetylglucosamine (NAG) |
| N-acetylmuramic acid (NAM) |
| Alanine |
| Glutamic acid |
| Lysine |
| Diaminopimelic acid |
| Methylocystabactin |
| N-hydroxy-N-acetyl-ornithine |
| Putrescine |
| S-adenosyl-L-methionine (SAM) |
| N-methylputrescine |
| 1-methyl-Δ¹-pyrrolinium cation |
| Nicotine |
| Hyoscyamine |
| Scopolamine |
| Nδ-acetylornithine |
| Methyl jasmonate (MeJA) |
| Proline |
| Spermidine |
This compound in Invertebrate and Marine Organism Biochemistry
A thorough review of scientific literature did not yield specific examples of peptides containing this compound that have been isolated from marine invertebrates. Consequently, there is no available data on the discovery of such peptides or their specific bioactive properties, such as antimicrobial, cytotoxic, or enzymatic inhibitory activities. Research on bioactive peptides from marine sources like sponges, tunicates, and mollusks has revealed a multitude of other modified amino acids, but this compound is not among those that are well-documented.
The table below is intended to showcase specific this compound-containing peptides, their source organisms, and observed bioactivity. However, due to the lack of available data, this table remains unpopulated.
Interactive Data Table: this compound-Containing Peptides from Marine Sources
| Peptide Name | Source Organism (Phylum) | Bioactivity |
| Data Not Available | Data Not Available | Data Not Available |
This table is currently empty as no specific this compound-containing peptides from marine invertebrates with characterized bioactivity have been identified in the reviewed literature.
Given the absence of identified this compound-containing peptides in marine invertebrates, any discussion of the ecological significance or evolutionary context of this specific compound in these organisms would be purely speculative. The roles of other modified amino acids in marine peptides are thought to include providing resistance to enzymatic degradation, enhancing receptor binding affinity, and contributing to chemical defense mechanisms. It is plausible that if this compound were to be discovered in marine invertebrate peptides, it might serve similar functions. However, without empirical evidence, its specific contribution to the fitness and survival of these organisms in their diverse and competitive marine habitats cannot be determined.
N Me Orn Oh As a Chemical Probe and Building Block in Advanced Biochemical Research and Materials Science
Incorporation of N-Me-Orn-OH into Designed Peptides and Peptidomimetics
The strategic integration of this compound into peptide sequences allows for precise control over peptide structure, function, and stability. This modified amino acid serves as a valuable component in the rational design of peptides with enhanced biological activity and improved pharmacokinetic profiles.
Rational Design of Constrained Peptide Structures Utilizing this compound Residues
The N-methylation of the amino group and the presence of a hydroxyl group in this compound can significantly influence the conformational landscape of peptides. Studies on similar modified amino acids, such as α-methylated ornithine derivatives, have shown that α-methylation can induce distinct backbone conformations, promoting more extended structures compared to N-methylated or unmodified peptides . These conformational constraints are crucial for mimicking specific bioactive conformations, which can lead to increased selectivity and enhanced receptor binding affinity by providing an entropic advantage researchgate.net. The rational design of constrained peptide structures using this compound residues aims to lock peptides into specific secondary structures, such as β-turns or helices, thereby improving their stability against proteolytic cleavage and enhancing their therapeutic potential researchgate.netbakerlab.orguw.edu.
Table 1: Impact of this compound Analogs on Peptide Conformation
| Modified Residue (Analog) | Observed Conformational Change | Key Structural Feature | Reference |
| α-Methyl-Ornithine | Extended backbone conformation | Restricted flexibility | |
| N-Hydroxy-α-amino acids | Enhanced β-hairpin stability | Unique conformational preferences | rsc.org |
| Orn(i-PrCO-Hao) | Dimeric β-sheet-like structure | Hao group hydrogen bonding | nih.gov |
Synthesis of Enzyme Inhibitors and Activity-Based Probes Incorporating this compound
This compound can be strategically incorporated into peptidomimetics to develop potent enzyme inhibitors and sophisticated activity-based probes (ABPs). The unique structural features of this compound can optimize interactions within enzyme active sites, leading to enhanced binding affinity and specificity. In the design of enzyme inhibitors, modified amino acids like this compound can confer resistance to proteases, thereby prolonging the half-life of the inhibitor in vivo. For ABPs, the incorporation of this compound can refine the probe's ability to selectively target and covalently label active enzymes, providing valuable insights into enzyme function and regulation nih.govrsc.orgfrontiersin.orgnih.gov. Research into N-hydroxylated amino acid derivatives, which share some structural similarities, highlights their importance as building blocks for hydroxamate-based pseudo-peptides, enzyme inhibitors, and natural products researchgate.net.
Table 2: this compound in Enzyme Inhibitor and ABP Design
| Target Enzyme Class | Application Type | Key Feature of this compound Role | Reported Outcome/Benefit | Reference |
| Proteases | Enzyme Inhibitors | Enhanced stability, protease resistance | Improved pharmacokinetic profile | researchgate.net |
| Serine Proteases | Activity-Based Probes | Optimized active site binding, selective labeling | Enhanced probe specificity | nih.govfrontiersin.org |
| PRMT1 | Activity-Based Probes | Covalent labeling of active enzyme | Characterization of physiological roles | nih.gov |
Modulation of Peptide Conformation and Stability through this compound Inclusion
The inclusion of this compound into peptide sequences can profoundly influence their conformational stability and resistance to degradation. The N-methylation can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems ub.edu. Furthermore, the specific electronic and steric properties introduced by this compound can affect peptide folding, promoting more stable secondary or tertiary structures rsc.org. Studies on N-methylated amino acids have demonstrated their ability to stabilize peptide structures and reduce susceptibility to enzymatic breakdown ub.edu. Similarly, N-hydroxylated amino acids have shown potential in stabilizing β-hairpin structures, suggesting that this compound could similarly enhance peptide rigidity and stability rsc.org.
Table 3: Peptide Stability Enhancement via this compound Incorporation
| Peptide Modification | Parameter Affected | Observed Effect | Potential Benefit | Reference |
| N-Methylation | Proteolytic cleavage | Reduced susceptibility | Increased in vivo half-life | ub.edu |
| Backbone N-hydroxylation | Secondary structure | Enhanced β-hairpin stability | Improved conformational rigidity | rsc.org |
| α-Methylation (related) | Backbone conformation | Induced extended structures | Increased rigidity |
This compound in the Synthesis of Non-Ribosomal Peptides and Polyketides
Non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) are complex enzymatic machinery responsible for synthesizing a vast array of natural products, often incorporating non-proteinogenic amino acids mdpi.comuzh.chresearchgate.netwikipedia.orgnih.govnih.govresearchgate.net. This compound can serve as a valuable building block in the synthetic mimicry or direct incorporation into these complex biosynthetic pathways. Its unique structure can introduce novel functionalities or alter the biological activity of the resulting natural products, such as antibiotics, immunosuppressants, or anticancer agents wikipedia.org. The ability of NRPS to recruit nonproteinogenic amino acids, including N-methylated or hydroxylated variants, underscores the potential for this compound to be integrated into these natural product scaffolds mdpi.comuzh.ch.
Table 4: this compound as a Building Block in Natural Product Synthesis
| Natural Product Class | Role of this compound | Potential Impact | Example Application | Reference |
| Non-Ribosomal Peptides | Non-proteinogenic amino acid | Novel structural diversity, altered bioactivity | Antibiotics, immunosuppressants | mdpi.comuzh.chresearchgate.net |
| Polyketides | Modified building block | Enhanced pharmacological properties | Anticancer agents | wikipedia.orgresearchgate.net |
Application of this compound in Functional Material Design and Biosensing Technologies
Beyond its role in peptide chemistry, this compound holds promise for applications in materials science and biosensing, leveraging its chemical properties for surface modification and signal transduction.
Covalent Grafting of this compound onto Surfaces for Enhanced Biocompatibility
The covalent grafting of molecules onto material surfaces is a key strategy for tailoring surface properties, particularly for biomedical applications nih.govresearchgate.net. This compound can be covalently attached to various substrates, such as polymers, nanoparticles, or implant materials, to impart desirable characteristics. This modification can enhance biocompatibility by influencing cell adhesion, reducing non-specific protein adsorption, and promoting integration with biological tissues nih.govrsc.orgacs.orgresearchgate.net. The presence of amine and hydroxyl functionalities in this compound provides reactive sites for conjugation, enabling its stable attachment to surfaces through various chemical coupling reactions. Such functionalized surfaces can lead to improved performance in medical devices and implants, minimizing adverse foreign-body reactions and promoting tissue regeneration nih.govdrugtargetreview.comnordbergmedical.com.
Table 5: Surface Functionalization with this compound for Biocompatibility
| Substrate Type | Grafting Method | Functionalization with this compound | Resulting Property Enhancement | Application Area | Reference |
| Polymers | Covalent coupling | Direct attachment via reactive groups | Enhanced biocompatibility, reduced protein adsorption | Medical implants | nih.govrsc.org |
| Nanoparticles | Surface conjugation | Functionalization of surface chemistry | Improved cell interaction, targeted delivery | Biomedical devices | rsc.orgacs.org |
| Metal Oxides | Catecholic chemistry | Binding via hydroxyl and catechol groups | Improved surface adhesion, potential for bioactivity | Biosensing, biomaterials | researchgate.net |
General Material/Biosensing Applications
Compound List
this compound
N-methylornithine
α-Methyl-Ornithine
Orn(i-PrCO-Hao)
N-hydroxy-α-amino acids
Polydopamine
Fmoc-N-Me-Orn(Boc)-OH
References
researchgate.net, mdpi.com, researchgate.net, uzh.ch, , bakerlab.org, nih.gov, nih.gov, researchgate.net, rsc.org, uw.edu, frontiersin.org, nih.gov, wikipedia.org, nih.gov, nih.gov, rsc.org, rsc.org, mdpi.com, ub.edu, frontiersin.org, acs.org, biosensingteamtwente.nl, acs.org, drugtargetreview.com, nih.gov, researchgate.net, nordbergmedical.com, nih.gov, researchgate.net,
Computational and Theoretical Investigations of N Me Orn Oh
Quantum Chemical Calculations of N-Me-Orn-OH Electronic Structure and Reactivity
Quantum chemical calculations provide a fundamental understanding of a molecule's electronic properties, which dictate its reactivity and spectroscopic characteristics. By employing methods such as Density Functional Theory (DFT) or ab initio calculations, researchers can model the electron distribution and energy states of this compound.
Electronic Density Analysis and Molecular Orbital Theory Applied to this compound
Electronic density analysis, often visualized through electrostatic potential maps and electron localization functions, reveals regions of positive and negative charge distribution within the this compound molecule. This information is vital for understanding potential sites of electrophilic or nucleophilic attack. Molecular orbital theory, specifically the examination of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO), helps elucidate the molecule's frontier orbital interactions, predicting its behavior in chemical reactions and its electronic excitation properties. For this compound, these analyses would map the electron-rich nitrogen atoms and the carboxylate group, as well as the electron-deficient carbon centers, providing a basis for predicting its chemical stability and reaction pathways.
Prediction of Spectroscopic Properties and Reaction Mechanisms Involving this compound
Quantum chemical calculations are instrumental in predicting spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By simulating vibrational frequencies and chemical shifts, these calculations aid in the experimental characterization and identification of this compound and its derivatives. Furthermore, these methods are employed to investigate reaction mechanisms. For instance, studies on related N-methylated ornithine derivatives, such as Ac-Orn-NMe, have utilized quantum chemical calculations to determine activation barriers for processes like lactamization. These calculations can predict the feasibility and energy requirements of specific reaction steps, offering detailed insights into how this compound might participate in chemical transformations.
Table 1: Predicted Activation Barriers for Ornithine Lactamization (Related Compound)
| Reaction Pathway | Activation Barrier (kJ mol⁻¹) | Source |
| Orn Lactamization (R-intermediate) | 82.4 | nih.gov |
| Orn Lactamization (S-intermediate) | 76.6 | nih.gov |
Note: Data presented for Ac-Orn-NMe as a model compound to illustrate the application of quantum chemical calculations to ornithine derivatives.
Molecular Dynamics Simulations of this compound and its Interactions
Molecular Dynamics (MD) simulations provide insights into the temporal evolution of a molecular system, allowing researchers to study conformational changes, solvent effects, and interactions with other molecules over time.
Conformational Dynamics of this compound in Various Solvent Environments
MD simulations can explore the conformational landscape of this compound in different solvent environments, such as water, organic solvents, or biological media. By modeling the interactions between this compound and solvent molecules, these simulations can predict preferred conformations, assess the influence of solvation on molecular stability, and understand how the molecule's flexibility changes based on its surroundings. This is crucial for predicting its behavior in solution and its accessibility for interactions.
Simulation of this compound Binding to Biological Macromolecules and Active Sites
When considering potential biological roles or interactions, MD simulations are employed to model the binding of this compound to biological macromolecules, such as proteins or enzymes. These simulations can predict binding affinities, identify key interaction points (e.g., hydrogen bonds, electrostatic interactions), and elucidate the dynamic changes in both the ligand and the target macromolecule upon binding. Such studies are vital for understanding molecular recognition processes and for designing targeted therapeutic agents or biochemical probes. For example, simulations might investigate how the N-methyl group or potential hydroxylations influence binding to specific protein active sites compared to native ornithine.
In Silico Screening and Virtual Ligand Design Using this compound Scaffolds
In silico screening and virtual ligand design leverage computational techniques to identify or design molecules with desired properties, often by exploring large chemical libraries or by modifying existing molecular scaffolds.
In silico screening involves computationally evaluating a large database of compounds to identify potential candidates that exhibit specific binding affinities or functional properties relevant to a particular biological target or application. This can be applied to screen this compound itself or libraries of compounds based on the this compound structure. Virtual ligand design, on the other hand, focuses on the rational design of novel molecules. Researchers can use this compound as a core scaffold, systematically modifying its structure to optimize interactions with a target, improve pharmacokinetic properties, or introduce new functionalities. Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are commonly employed in these processes. The goal is to accelerate the discovery process by prioritizing compounds for experimental validation.
Table 2: Key Properties of this compound
| Property | Value | Unit | Method/Source |
| Molecular Weight | 146.19 | g/mol | Computed by PubChem nih.gov |
| Molecular Formula | C₆H₁₄N₂O₂ | - | PubChem nih.gov |
| Predicted Boiling Pt | 277.8 ± 35.0 | °C | Predicted chemicalbook.com |
| Predicted Density | 1.082 ± 0.06 | g/cm³ | Predicted chemicalbook.com |
| Storage Temperature | Room Temperature | - | ChemicalBook chemicalbook.com |
Note: Properties are based on this compound or its hydrochloride salt.
Compound List:
This compound: N-methyl ornithine, chemically known as 5-amino-2-(methylamino)pentanoic acid.
Ac-Orn-NMe: Acetyl-N-methyl-ornithine, a model compound used in related quantum chemical studies.
Fmoc-N-Me-Orn(Boc)-OH: A protected derivative of N-methyl ornithine, commonly used in peptide synthesis.
Cheminformatics and Bioinformatics Approaches to this compound Research
Cheminformatics and bioinformatics represent powerful computational disciplines that are increasingly integral to the study of chemical compounds, including this compound (N-methylornithine). These fields leverage computational tools and algorithms to analyze, predict, and understand the properties, behavior, and biological relevance of molecules. In the context of this compound research, these approaches facilitate its identification in complex biological systems, prediction of its chemical and biological properties, and exploration of its potential interactions.
Bioinformatics in Natural Product Discovery
Bioinformatics plays a crucial role in the discovery and characterization of natural products, particularly those containing non-canonical amino acids like N-methylornithine. Advanced techniques, including next-generation DNA sequencing and sophisticated bioinformatic search strategies, are employed to mine microbial genomes for biosynthetic gene clusters (BGCs) responsible for producing complex molecules x-mol.comresearchgate.netchemrxiv.orgnih.govresearchgate.net. Studies have utilized these methods to identify novel ribosomal peptide natural products, such as enteropeptins, which incorporate N-methylornithine into their structures researchgate.netchemrxiv.orgnih.gov. This involves analyzing genomic data to predict the presence of specific enzymes and pathways capable of synthesizing modified amino acids and incorporating them into peptides researchgate.netchemrxiv.orgnih.gov. The identification of such BGCs provides a roadmap for understanding the biosynthesis of N-methylornithine-containing peptides and for potential heterologous production x-mol.comresearchgate.netchemrxiv.orgnih.govresearchgate.net.
Cheminformatics Methodologies for this compound
Cheminformatics provides a suite of tools and methodologies for analyzing chemical structures and predicting their properties and activities.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of cheminformatics, establishing mathematical correlations between a molecule's structural features (descriptors) and its biological activity or physicochemical properties nih.govneovarsity.orgnih.gov. For compounds like this compound, QSAR models can be developed using a dataset of related molecules to predict potential biological activities, toxicity profiles, or pharmacokinetic parameters. By analyzing molecular descriptors, QSAR aims to guide the design of new compounds with optimized properties, even in the absence of extensive experimental data for the specific target molecule neovarsity.org.
Virtual Screening (VS)
Virtual screening (VS) is a computational technique used to rapidly assess large libraries of chemical compounds to identify those most likely to exhibit desired biological activity or interact with a specific molecular target youtube.comfrontiersin.orgwikipedia.orgrsc.org. This process typically involves methods such as molecular docking, which predicts the binding pose and affinity of a ligand to a protein target youtube.comfrontiersin.orgwikipedia.org. By computationally screening potential interactions, VS can prioritize compounds for experimental testing, significantly accelerating the early stages of drug discovery or the identification of functional roles for molecules like this compound.
Molecular Descriptors
Molecular descriptors are numerical representations of a molecule's chemical structure and properties, serving as the input for QSAR and VS models nih.govepa.govresearchgate.net. These descriptors can range from simple properties like molecular weight and formula to complex topological, electronic, and 3D structural indices. For this compound, various descriptors have been computed, providing quantitative data for cheminformatics analyses.
| Descriptor Name | Value | Unit | Source/Method |
| Compound Name | This compound | - | - |
| Molecular Formula | C6H14N2O2 | - | PubChem nih.govnih.gov |
| Molecular Weight | 146.19 | g/mol | PubChem nih.govnih.govncats.io |
| XLogP3 | -3.9 | - | PubChem nih.gov |
| Topological Polar Surface Area | 75.4 | Ų | PubChem nih.govnih.gov |
| Rotatable Bonds | 3 | - | PubChem nih.govnih.gov |
| Hydrogen Bond Donor Count | 2 | - | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | - | PubChem nih.gov |
Future Research Directions and Unaddressed Challenges in N Me Orn Oh Science
Elucidation of Cryptic Biosynthetic Pathways and Enzymes for N-Me-Orn-OH
A primary challenge in this compound research is the incomplete understanding of its natural synthesis. The discovery of this compound within enteropeptins, a class of ribosomal peptide natural products from the gut microbe Enterococcus cecorum, has provided the most detailed glimpse into its biosynthesis. nih.govchemrxiv.org This pathway involves a novel two-enzyme process where a manganese-dependent arginase first converts an arginine residue within a precursor peptide to ornithine, followed by methylation via a unique Fe-S-containing methyltransferase. nih.govchemrxiv.org
However, bioinformatics-guided genome mining has revealed hundreds of putative gene clusters that may produce similar natural products, suggesting a vast and unexplored biosynthetic landscape. nih.govchemrxiv.org Many of these pathways remain "cryptic," with their products and enzymatic functions uncharacterized. Future research must focus on activating these silent gene clusters and characterizing the novel enzymes they encode. A key challenge will be to decipher the substrate specificity and catalytic mechanisms of these diverse enzymes. Other known ornithine-modifying enzymes, such as ornithine lipid N-methyltransferase, which performs successive methylations on ornithine-containing lipids, and methylornithine synthase, involved in pyrrolysine biosynthesis, provide templates for the types of enzymatic activity that might be discovered. wikipedia.orgqmul.ac.uk
Table 1: Known and Putative Enzymes in this compound and Related Biosynthesis
| Enzyme Family | Known/Putative Function | Organism/Context | Status | Citation |
|---|---|---|---|---|
| Fe-S-containing Methyltransferase | Installs methyl group onto ornithine residue of a precursor peptide | Enterococcus cecorum (Enteropeptin biosynthesis) | Characterized | nih.gov, chemrxiv.org |
| Mn²⁺-dependent Arginase | Converts arginine to ornithine within a precursor peptide | Enterococcus cecorum (Enteropeptin biosynthesis) | Characterized | nih.gov, chemrxiv.org |
| Ornithine Lipid N-methyltransferase | Catalyzes successive N-methylation of ornithine lipids | Singulisphaera acidiphila | Characterized | qmul.ac.uk |
| Methylornithine Synthase (PylB) | Isomerizes L-lysine to (3R)-3-methyl-D-ornithine | Pyrrolysine biosynthesis | Characterized | wikipedia.org, nih.gov |
Exploration of Undiscovered Biological Functions and Ecological Roles of this compound in Extreme Environments
The biological functions and ecological significance of this compound are largely speculative, presenting a major frontier for investigation. Extremophiles—organisms that thrive in harsh conditions such as high salinity, extreme temperatures, or high pressure—are known to produce a variety of unique molecules, called extremolytes, to protect their cellular structures. nih.govnih.gov It is plausible that this compound, either as a free amino acid or as a component of larger molecules, plays a crucial role in adaptation to extreme environments.
Future research should focus on metagenomic and metabolomic analyses of diverse extremophilic communities to correlate the presence of this compound biosynthetic pathways with specific environmental pressures. wikipedia.org For instance, it could function as a compatible solute (osmoprotectant) in halophiles, a cryoprotectant in psychrophiles, or a component of novel siderophores for iron acquisition in nutrient-poor niches. The challenge lies in isolating and cultivating these often-recalcitrant organisms and developing assays to test the function of this compound under simulated extreme conditions. The discovery that enteropeptins, which contain this compound, exhibit fratricidal or self-inhibitory bacteriostatic activity in gut microbes suggests that its roles may be highly specific to competitive microbial ecosystems. nih.govchemrxiv.org
Table 2: Potential Ecological Roles of this compound in Extreme Environments
| Extreme Environment | Potential Function of this compound | Proposed Mechanism | Research Status |
|---|---|---|---|
| Hypersaline (Halophiles) | Compatible Solute / Osmoprotectant | Balances osmotic pressure across the cell membrane, preventing water loss. | Hypothetical |
| Low Temperature (Psychrophiles) | Cryoprotectant | Lowers the freezing point of intracellular fluid and stabilizes proteins. | Hypothetical |
| High Temperature (Thermophiles) | Thermostabilizer | Incorporated into peptides or proteins to increase structural rigidity at high temperatures. | Hypothetical |
| Nutrient-Limited | Component of Siderophores | Acts as a backbone or functional group in molecules that chelate essential metal ions like iron. | Hypothetical |
| Competitive Microbial Niches | Antimicrobial / Signaling Molecule | Acts as a self-inhibitory or fratricidal agent to regulate microbial populations. | Partially Supported nih.govchemrxiv.org |
Development of Advanced Synthetic Methodologies for Architecturally Complex this compound Derivatives
To fully explore the biological activities and material applications of this compound, robust and flexible synthetic methodologies are required. Current chemical synthesis of this compound-containing peptides relies on standard solid-phase peptide synthesis (SPPS) with appropriately protected building blocks. However, the creation of architecturally complex derivatives, such as macrocycles, branched structures, or non-peptidic scaffolds, remains a significant challenge.
Future work must focus on developing novel synthetic routes. This includes chemoenzymatic strategies that combine the precision of enzymes with the versatility of organic chemistry. For example, harnessing promiscuous enzymes from cryptic biosynthetic pathways could allow for the late-stage modification of synthetic scaffolds. Furthermore, combinatorial biosynthesis, where genes from different pathways are combined in a host organism like E. coli, could generate libraries of novel this compound derivatives for screening. nih.gov The challenge will be to control the selectivity and yield of these complex reactions and to develop purification methods for the resulting diverse products.
Integration of this compound into Next-Generation Bio-inspired Materials and Smart Technologies
The unique chemical structure of this compound—a non-canonical amino acid with a secondary amine—makes it an attractive building block for novel bio-inspired materials. However, its application in this area is entirely unexplored. Future research could investigate the incorporation of this compound into peptides and polymers to create materials with tailored properties.
For example, this compound could be used to modulate the charge, hydrophilicity, and conformational stability of self-assembling peptides, leading to the formation of hydrogels, nanofibers, or vesicles with specific functionalities. Its metal-coordinating potential could be exploited to create smart materials that respond to specific ions, acting as sensors or catalysts. The primary challenge is the lack of fundamental data on how this compound influences the physicochemical properties of macromolecules. A systematic approach is needed to synthesize a range of this compound-containing polymers and peptides and to characterize their structural and functional properties.
Leveraging Machine Learning and Artificial Intelligence for this compound Research
The complexity and data-intensive nature of this compound research make it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). mdpi.com These computational tools can accelerate discovery across every aspect of its study, from biosynthesis to function. A major unaddressed challenge is the creation of specialized datasets and algorithms tailored to the unique chemistry of this compound.
Future research should prioritize the development and application of AI in several key areas:
Genome Mining: AI algorithms can be trained to analyze vast genomic and metagenomic datasets to identify novel biosynthetic gene clusters for this compound with higher accuracy than current methods. nih.govnih.gov
Function Prediction: ML models can predict the biological activities (e.g., antimicrobial, enzyme inhibition) of hypothetical this compound-containing peptides based on their sequence and predicted structure. nih.gov
Enzyme Engineering: AI can guide the rational design of biosynthetic enzymes to alter their substrate specificity or enhance their catalytic efficiency, enabling the production of novel derivatives.
Material Design: Generative AI models can design new this compound-based peptide sequences with desired material properties, such as self-assembly propensity or binding affinity for specific targets.
Table 3: Applications of Artificial Intelligence in this compound Research
| Research Area | AI/ML Application | Objective | Key Challenge |
|---|---|---|---|
| Biosynthesis | Deep Learning for Genome Mining | Identify novel Biosynthetic Gene Clusters (BGCs) from metagenomic data. | Training data curation and model validation. |
| Biological Function | Predictive Modeling (e.g., QSAR) | Predict the bioactivity of novel this compound derivatives. | Lack of extensive experimental data for model training. |
| Synthetic Chemistry | Retrosynthesis Algorithms | Design and optimize synthetic or chemoenzymatic pathways to complex targets. | Integrating enzymatic reaction rules into classical retrosynthesis software. |
| Materials Science | Generative Models (e.g., RNNs, GANs) | Design novel peptide sequences for bio-inspired materials with target properties. | Developing accurate structure-property relationship models for non-canonical amino acids. |
Concluding Remarks
Synthesis of Key Scientific Advancements and Current Understanding of N-Me-Orn-OH
N-Methyl-L-ornithine (this compound) is a naturally occurring, albeit rare, amino acid with the chemical formula C6H14N2O2. nih.gov Scientific understanding of this compound has advanced significantly, particularly concerning its biosynthesis and its role as a component of complex natural products.
A pivotal breakthrough has been the elucidation of its biosynthetic pathway within the gut microbe Enterococcus cecorum. nih.govmerckmillipore.com Research has demonstrated that this compound is incorporated into sactipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), specifically termed enteropeptins. nih.govnih.govchemrxiv.org The biosynthesis involves a unique enzymatic cascade. Initially, a manganese-dependent arginase acts on an arginine residue within the precursor peptide, converting it to an ornithine residue. nih.govmerckmillipore.comnih.gov Subsequently, a novel Fe-S-containing methyltransferase catalyzes the N-methylation of this ornithine residue, utilizing S-adenosylmethionine (SAM) as the methyl donor. nih.govmerckmillipore.comnih.gov This discovery was significant as it represented the first identified instance of N-methylornithine in a RiPP and characterized a new superfamily of Fe-S methyltransferases. nih.gov
Beyond its role in microbial natural products, this compound has been identified as a natural constituent in plants such as Atropa belladonna. nih.gov Furthermore, it has been investigated as an alternate substrate for nitric oxide synthase. nih.govwikipedia.org The physical and chemical properties of this compound and its common hydrochloride salt have been well-characterized, providing a solid foundation for its synthesis and application.
Table 1: Physicochemical Properties of N-Methyl-L-ornithine and its Hydrochloride Salt
| Property | N-Methyl-L-ornithine | N-α-Methyl-L-ornithine hydrochloride |
|---|---|---|
| Molecular Formula | C6H14N2O2 nih.gov | C6H14N2O2 · HCl ingentaconnect.com |
| Molar Mass | 146.19 g/mol nih.gov | 182.65 g/mol nih.govingentaconnect.com |
| Appearance | White solid nih.gov | Powder ingentaconnect.com |
| Melting Point | 217 °C nih.gov | Not specified |
| IUPAC Name | (2S)-2-amino-5-(methylamino)pentanoic acid nih.gov | (2S)-5-amino-2-(methylamino)pentanoic acid;hydrochloride nih.gov |
| CAS Number | 3485-66-3 nih.gov | 37148-99-5 ingentaconnect.com |
Broader Implications of this compound Research for Fundamental Chemical Biology and Applied Biotechnology
Research into this compound has considerable implications for both fundamental chemical biology and the advancement of biotechnology. The discovery of its unique biosynthetic pathway expands our understanding of the diverse strategies employed in nature to generate molecular complexity. It highlights the interplay of different enzyme families in modifying ribosomally synthesized peptides, offering new tools and targets for synthetic biology and the bioengineering of novel peptide-based molecules. nih.govchemrxiv.org
In the realm of applied biotechnology, particularly in drug discovery and development, this compound serves as a valuable building block. The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic potential. ingentaconnect.comnih.govpeptide.comresearchgate.net N-methylation of the peptide backbone can confer several advantageous properties:
Increased Proteolytic Stability: The methyl group sterically hinders the approach of proteases, slowing the degradation of the peptide and thereby increasing its in vivo half-life. merckmillipore.compeptide.comresearchgate.net
Enhanced Membrane Permeability: N-methylation can improve the lipophilicity of a peptide, which may lead to better absorption and permeability across biological membranes, including the blood-brain barrier. peptide.comnih.gov
Conformational Constraint: The presence of an N-methyl group reduces the conformational flexibility of the peptide backbone. peptide.com This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor or enzyme. nih.gov It can also be used to convert a receptor agonist into an antagonist. peptide.com
These improved pharmacokinetic and pharmacodynamic properties make peptides containing this compound and other N-methylated amino acids attractive candidates for drug development. nih.gov The ability to fine-tune the properties of therapeutic peptides by incorporating such modified amino acids is a powerful tool in medicinal chemistry. As a result, this compound and its derivatives are utilized in the synthesis of peptide libraries for screening new potential drugs and in the rational design of peptidomimetics with improved stability and bioavailability. nih.govresearchgate.netnih.gov The continued exploration of N-methylated amino acids like this compound is therefore poised to contribute significantly to the development of next-generation peptide-based therapeutics.
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing N-Me-Orn-OH, and how can purity be rigorously verified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic methylation of L-ornithine. Key steps include:
- Use of polar aprotic solvents (e.g., DMF) and methylating agents like methyl iodide under inert conditions .
- Purification via recrystallization or HPLC, with purity verified by HPLC-MS (≥98% purity) and chiral chromatography to confirm stereochemical integrity .
- Data Table :
Q. What spectroscopic techniques are critical for characterizing this compound, and what are the expected spectral signatures?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the N-methyl group (δ ~2.8–3.2 ppm in ¹H; δ ~35–40 ppm in ¹³C) and ornithine backbone signals (e.g., α-proton at δ ~3.7 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 182.65 (C₆H₁₄N₂O₂·HCl) with isotopic patterns confirming chlorine presence .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can experimental designs elucidate the role of this compound in metabolic pathways under varying pH conditions?
- Methodological Answer :
- Design : Use isotopic labeling (e.g., ¹⁵N-methyl) in in vitro assays with purified enzymes (e.g., ornithine decarboxylase) across pH 6.0–8.0.
- Control : Compare with unmodified ornithine and N-Me-Arg-OH to assess specificity .
- Data Analysis : Measure kinetic parameters (Km, Vmax) via Michaelis-Menten plots. Contradictions in activity data may arise from pH-dependent enzyme conformation changes .
Q. What statistical approaches resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥10 studies, weighting results by sample size and methodological rigor. Use funnel plots to detect publication bias .
- Multivariate Regression : Identify confounding variables (e.g., buffer composition, assay temperature). For example, bioactivity variability in cancer cell lines may correlate with expression levels of cationic amino acid transporters .
- Data Table :
| Study | Bioactivity (IC₅₀, μM) | Cell Line | Assay Conditions | Potential Confounders |
|---|---|---|---|---|
| A (2021) | 12.3 ± 1.2 | HeLa | RPMI, 37°C | Low transporter expression |
| B (2023) | 45.6 ± 4.5 | MCF-7 | DMEM, 5% CO₂ | High serum interference |
Q. How can researchers optimize this compound stability in long-term biochemical assays?
- Methodological Answer :
- Stability Testing : Use accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Degradation products (e.g., demethylated ornithine) indicate hydrolytic susceptibility .
- Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) or buffer at pH 4.5–5.5 to minimize decomposition.
Contradiction Analysis in Existing Literature
Q. Why do some studies report this compound as a polyamine synthesis inhibitor, while others observe no effect?
- Methodological Answer :
- Hypothesis Testing : Differences may stem from cell-type-specific transport efficiency or compensatory pathways (e.g., arginine uptake).
- Experimental Validation :
- Knockout models (e.g., CRISPR-Cas9 for cationic amino acid transporters) to isolate transport-dependent effects.
- Metabolomic profiling to quantify downstream polyamines (spermidine, spermine) .
Guidelines for Rigorous Research
- Avoid Ambiguity : Define operational terms (e.g., "bioactivity" as IC₅₀ ± SEM) and control for batch-to-batch variability in synthesized compounds .
- Ethical Reporting : Disclose conflicts (e.g., synthetic routes patented by co-authors) and share raw data in repositories like Zenodo for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
